molecular formula C15H12N2OS B15065338 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one CAS No. 6956-66-7

2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one

Cat. No.: B15065338
CAS No.: 6956-66-7
M. Wt: 268.3 g/mol
InChI Key: YLUJFBDGTOHPQH-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1h)-one is a synthetic quinazolinone derivative supplied for early discovery research. This compound is part of a class of heterocyclic molecules known for their significant potential in medicinal chemistry and biological probing. Quinazolinone scaffolds are frequently investigated for their ability to interact with enzyme active sites, particularly in the context of kinase inhibition. Researchers may explore this specific sulfanyl-substituted analog as a key intermediate or a novel chemical entity for developing targeted protein inhibitors. The primary research applications are anticipated to include kinase signaling studies , anticancer agent discovery , and structure-activity relationship (SAR) investigations . Its proposed mechanism of action, based on analogous quinazolinones, likely involves competitive binding to the ATP-binding pocket of specific protein kinases, thereby modulating downstream signaling pathways crucial for cell proliferation and survival. Scientists are encouraged to utilize this compound to develop new small-molecule probes for elucidating disease mechanisms, particularly in oncology. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. As with any rare chemical, the buyer assumes responsibility for confirming product identity and purity. All sales are final.

Properties

CAS No.

6956-66-7

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

2-(3-methylphenyl)sulfanyl-3H-quinazolin-4-one

InChI

InChI=1S/C15H12N2OS/c1-10-5-4-6-11(9-10)19-15-16-13-8-3-2-7-12(13)14(18)17-15/h2-9H,1H3,(H,16,17,18)

InChI Key

YLUJFBDGTOHPQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2=NC3=CC=CC=C3C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolylthio)quinazolin-4(3H)-one typically involves the reaction of quinazolinone derivatives with m-tolylthiol. Common synthetic routes may include:

    Nucleophilic substitution: Reacting 4-chloroquinazoline with m-tolylthiol in the presence of a base.

    Cyclization reactions: Using appropriate starting materials that undergo cyclization to form the quinazolinone core with the m-tolylthio substituent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Substitution Reactions

Grignard Reagents
Reactions with Grignard reagents (e.g., arylmagnesium halides) lead to 2,4-disubstituted quinazolines . For example, aryl Grignard reagents add to quinazoline-2,4-diones, forming tetrahydroquinazoline intermediates that dehydrate to yield substituted products .

Electrophilic Substitution
The compound’s sulfanyl group can undergo substitution with electrophiles like ethyl chloroacetate. In such reactions, the thiolate form reacts with the electrophile to form ester derivatives (e.g., ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate) .

Reaction Type Reagents Product Source
Grignard SubstitutionArylmagnesium halides2,4-Diarylquinazolines
Electrophilic SubstitutionEthyl chloroacetateEthyl ester derivatives

Nucleophilic Addition Reactions

Grignard Reagents
Quinazoline-2,4-diones react with Grignard reagents (e.g., alkylmagnesium halides) to form 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones . These intermediates can undergo further dehydration to yield substituted quinazolines .

Reaction with Electrophiles

The compound’s mercapto group (in its thiolate form) reacts with electrophiles like ethyl chloroacetate. This substitution replaces the thiol proton with an acetyl group, forming ester derivatives. The reaction proceeds under alkaline conditions, ensuring deprotonation of the thiol to facilitate nucleophilic attack .

Oxidation Reactions

While specific oxidation data for 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one is limited in the provided sources, sulfanyl groups in quinazolinones are generally susceptible to oxidation. For example, similar quinazolinone derivatives can be oxidized to sulfoxides or sulfones using reagents like hydrogen peroxide or potassium permanganate .

Structural and Reactivity Insights

The compound’s quinazolinone core and sulfanyl substituent confer distinct reactivity. The sulfanyl group enhances nucleophilicity, enabling reactions with electrophiles, while the quinazolinone ring provides sites for substitution and addition . Structural modifications, such as aryl substitution at the 2-position, significantly influence biological activity (e.g., anticancer properties) .

Scientific Research Applications

2-(m-Tolylthio)quinazolin-4(3H)-one may have several scientific research applications, including:

    Chemistry: Studying its reactivity and synthesis of novel derivatives.

    Biology: Investigating its biological activity, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(m-Tolylthio)quinazolin-4(3H)-one would depend on its specific biological activity. Generally, it may involve:

    Molecular targets: Binding to specific enzymes, receptors, or proteins.

    Pathways: Modulating signaling pathways, inhibiting or activating enzymes, or interacting with DNA/RNA.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Quinazolinones

Compound Name Substituent (Position 2) Melting Point (°C) Yield (%) Key References
2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one 3-Methylphenylsulfanyl Data not reported N/A
2-[4-(Methylsulfanyl)phenyl]quinazolin-4(3H)-one 4-Methylphenylsulfanyl N/A N/A
2-((4-Methylbenzyl)amino)quinazolin-4(1H)-one (9f) 4-Methylbenzylamino 148–150 79
2-((4-Nitrophenyl)amino)quinazolin-4(1H)-one (9i) 4-Nitrophenylamino 175–177 86
3-(4-Methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one 4-Methoxyphenylsulfanyl N/A N/A

Key Observations :

  • Substituent Position : The 3-methylphenylsulfanyl group in the target compound differs from the 4-methylphenylsulfanyl analog (), which may alter steric hindrance and electronic effects.

Key Comparisons :

  • Kinase Inhibition: Sulfanyl derivatives (e.g., ) demonstrate broader kinase inhibition profiles compared to amino-substituted analogs, which are more selective (e.g., STAT3 inhibition in ).
  • Apoptosis Induction: Sulfanyl groups enhance pro-apoptotic effects by upregulating caspase activity, as seen in 2-sulfanylquinazolinones , whereas amino derivatives like 9l (3,4-dichlorophenylamino) show cytotoxicity via DNA intercalation .
  • Substituent Impact : The 3-methylphenyl group in the target compound may optimize binding to hydrophobic kinase pockets compared to bulkier substituents (e.g., 4-nitrophenyl in 9i ).

Biological Activity

2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one is a sulfur-containing heterocyclic compound belonging to the quinazolinone family. Its molecular formula is C12H11N2OS, and it features a quinazolinone core, which consists of a benzene ring fused to a pyrimidine ring, along with a sulfanyl substituent at the 2-position and a 3-methylphenyl group attached to the sulfur atom. This structural configuration contributes to its diverse biological activities.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitutions and cyclization reactions. The presence of the sulfanyl group significantly influences its chemical reactivity and biological properties.

1. Anticancer Properties

Quinazolinone derivatives, including this compound, have shown promising anticancer activity across various tumor cell lines. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, studies have demonstrated that similar quinazolinone derivatives exhibit effectiveness against human breast cancer (MCF-7), cervix carcinoma (HeLa), and liver cancer (HepG2) cell lines .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Quinazolinone derivatives are known to possess antibacterial and antifungal activities. The presence of different substituents can modulate these activities, making them potential candidates for developing new antibiotics .

3. Antihistaminic Activity

In vivo studies have shown that related compounds exhibit significant H1-antihistaminic activity, providing protection against histamine-induced bronchospasm in guinea pigs. For example, a derivative similar to this compound showed comparable efficacy to established antihistamines while exhibiting lower sedation levels .

4. Antioxidant Activity

Research has indicated that quinazolinone derivatives possess antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases, including cancer .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated effectiveness against multiple tumor cell lines, highlighting the potential of quinazolinones as anticancer agents.
Antihistaminic ActivityCompound OT5 showed significant protection against bronchospasm with minimal sedation compared to standard antihistamines.
Antimicrobial PropertiesSeveral derivatives exhibited good antibacterial activity against various pathogens, indicating their potential as new antibiotics.
Antioxidant ActivityCompounds showed considerable antioxidant activity through hydrogen peroxide scavenging methods.

Q & A

Q. What are the standard synthetic routes for 2-[(3-Methylphenyl)sulfanyl]quinazolin-4(1H)-one and its derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, quinazolinone derivatives are synthesized by reacting 2-aminobenzamide with aldehydes or thiols under reflux in ionic liquids or polar solvents (e.g., DMSO). Key intermediates are characterized via IR (C=O stretch at ~1670 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–8.5 ppm) .
  • Example Protocol :
  • React 2-aminobenzamide with 3-methylbenzenethiol in DMSO at 80°C for 12 hours.
  • Purify via recrystallization (ethanol/water) and confirm structure using melting point (148–150°C) and HRMS .

Q. How are structural ambiguities resolved in quinazolinone derivatives?

  • Methodological Answer : Multi-technique validation is critical:
  • IR Spectroscopy : Confirms functional groups (e.g., C=O, S–C).
  • ¹H/¹³C NMR : Assigns aromatic and alkyl proton environments.
  • Single-crystal X-ray diffraction : Resolves conformational ambiguities (e.g., skew-boat conformation of the pyrimidine ring, dihedral angles between aromatic rings) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 295.08 for C₁₅H₁₂N₂OS) .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically evaluated in quinazolinone derivatives?

  • Methodological Answer :
  • Step 1 : Synthesize a library of derivatives with varied substituents (e.g., nitro, halogen, methyl groups) at the phenyl or quinazolinone core .
  • Step 2 : Test bioactivities (e.g., antimicrobial via MIC assays, anticonvulsant via MES/scPTZ models) and correlate with electronic (Hammett σ) or steric parameters.
  • Example Finding : Nitro-substituted derivatives (e.g., 9i) show enhanced anticonvulsant activity (ED₅₀ = 18 mg/kg) due to electron-withdrawing effects .
  • Data Contradiction Note : Chloro-substituted derivatives may exhibit conflicting bioactivity trends; validate via dose-response assays .

Q. What strategies address discrepancies in reaction yields during synthesis?

  • Methodological Answer :
  • Factor 1 : Solvent polarity (e.g., ionic liquids improve yields to 90% vs. 79% in ethanol) .
  • Factor 2 : Catalyst selection (e.g., microwave irradiation reduces reaction time from 12 hours to 30 minutes with comparable yields) .
  • Troubleshooting Table :
ConditionYield (%)Reference
Conventional heating (DMSO)79–86
Microwave-assisted (DMF)88–92

Q. How are intermolecular interactions in quinazolinone crystals leveraged for material design?

  • Methodological Answer :
  • X-ray Crystallography : Reveals hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯N interactions stabilize crystal packing) .
  • Computational Modeling : DFT calculations predict π-π stacking distances (3.4–3.8 Å) for designing supramolecular assemblies .

Data Contradiction Analysis

Q. Why do some quinazolinones show variable antimicrobial activity across studies?

  • Methodological Answer :
  • Source 1 : Differences in bacterial strains (e.g., S. aureus vs. E. coli) and assay protocols (e.g., broth microdilution vs. disk diffusion) .
  • Source 2 : Substituent positional isomers (e.g., 3-nitro vs. 4-nitro groups alter logP and membrane permeability) .
  • Resolution : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Experimental Design Recommendations

Q. What in silico tools are effective for predicting SAR in quinazolinones?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., GABAₐ receptors for anticonvulsant activity) .
  • QSAR Models : Apply MLR analysis with descriptors like molar refractivity and polar surface area .

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